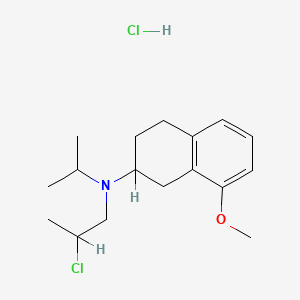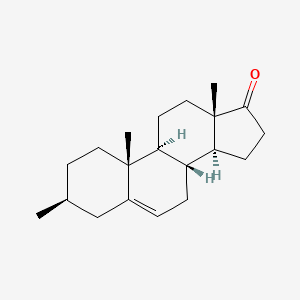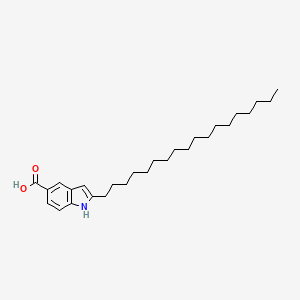
ビス(トリフルオロメチル)ジスルフィド
概要
説明
Bis(trifluoromethyl)disulfide is a fluorinated organosulfur compound with the chemical formula C₂F₆S₂. It is a volatile liquid known for its extreme toxicity by inhalation. Historically, it has been used as a fumigant and as an intermediate in the synthesis of triflic acid .
科学的研究の応用
Bis(trifluoromethyl)disulfide has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
作用機序
Target of Action
Bis(trifluoromethyl) disulfide (TFD) is a fluorinated organosulfur compound It’s known that tfd was used as a fumigant , suggesting that its targets could be pests or microorganisms.
Mode of Action
It is known to be extremely toxic by inhalation , indicating that it may interact with respiratory systems of organisms
Biochemical Pathways
As an intermediate in the synthesis of triflic acid
Pharmacokinetics
Given its volatile nature and extreme toxicity by inhalation , it can be inferred that absorption might occur primarily through the respiratory system. The distribution, metabolism, and excretion of TFD in the body would require further scientific investigation.
Result of Action
TFD is known to be a powerful pulmonary agent that can cause severe pulmonary edema . This suggests that its molecular and cellular effects are primarily observed in the respiratory system, leading to fluid accumulation in the lungs.
生化学分析
Biochemical Properties
Disulfide, bis(trifluoromethyl) plays a significant role in biochemical reactions due to its strong electron-withdrawing properties. It interacts with various enzymes and proteins, often leading to enzyme inhibition. The compound’s trifluoromethyl groups contribute to its high lipophilicity and metabolic stability . In biochemical reactions, disulfide, bis(trifluoromethyl) can act as a modulator of enzyme activity, affecting the function of enzymes involved in oxidative stress responses and metabolic pathways .
Cellular Effects
Disulfide, bis(trifluoromethyl) has profound effects on various cell types and cellular processes. It can induce severe pulmonary edema by disrupting cell membranes and causing oxidative stress . This compound influences cell signaling pathways, leading to altered gene expression and cellular metabolism. The toxic effects of disulfide, bis(trifluoromethyl) are particularly evident in lung cells, where it can cause significant damage and inflammation .
Molecular Mechanism
At the molecular level, disulfide, bis(trifluoromethyl) exerts its effects through binding interactions with biomolecules. It can inhibit enzymes by forming covalent bonds with active site residues, leading to enzyme inactivation . Additionally, the compound can induce changes in gene expression by affecting transcription factors and signaling pathways involved in stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of disulfide, bis(trifluoromethyl) change over time due to its stability and degradation. The compound is relatively stable under standard conditions but can degrade over time, leading to reduced efficacy and increased toxicity . Long-term exposure to disulfide, bis(trifluoromethyl) in in vitro and in vivo studies has shown persistent effects on cellular function, including chronic inflammation and oxidative damage .
Dosage Effects in Animal Models
The effects of disulfide, bis(trifluoromethyl) vary with different dosages in animal models. At low doses, the compound can cause mild respiratory irritation, while higher doses lead to severe pulmonary edema and toxicity . Threshold effects have been observed, with significant adverse effects occurring at doses above a certain threshold. High doses of disulfide, bis(trifluoromethyl) can be lethal, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
Disulfide, bis(trifluoromethyl) is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in oxidative stress responses and energy metabolism . Its strong electron-withdrawing properties contribute to its metabolic stability and bioavailability .
Transport and Distribution
Within cells and tissues, disulfide, bis(trifluoromethyl) is transported and distributed through interactions with transporters and binding proteins. The compound’s high lipophilicity allows it to accumulate in lipid-rich regions, affecting its localization and activity . Disulfide, bis(trifluoromethyl) can also interact with cellular membranes, leading to changes in membrane fluidity and permeability .
Subcellular Localization
Disulfide, bis(trifluoromethyl) is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles . The compound’s presence in mitochondria can lead to mitochondrial dysfunction and oxidative stress, contributing to its toxic effects .
準備方法
Synthetic Routes and Reaction Conditions
Bis(trifluoromethyl)disulfide can be synthesized through the reaction of perchloromethyl mercaptan or thiophosgene with sodium fluoride . Another method involves the ex-situ generation from the Langlois reagent using a two-chamber reactor with triphenylphosphine and N-bromosuccinimide as activators .
Industrial Production Methods
The industrial production of bis(trifluoromethyl)disulfide typically follows the synthetic routes mentioned above, with a focus on safe handling due to the compound’s toxicity and volatility .
化学反応の分析
Types of Reactions
Bis(trifluoromethyl)disulfide undergoes various types of reactions, including:
Electrophilic trifluoromethylthiolation: This reaction involves the transfer of the trifluoromethylthio group to an electrophile.
Nucleophilic trifluoromethylthiolation: This reaction involves the transfer of the trifluoromethylthio group to a nucleophile.
Radical trifluoromethylthiolation: This reaction involves the transfer of the trifluoromethylthio group through a radical mechanism.
Common Reagents and Conditions
Common reagents used in these reactions include triphenylphosphine, N-bromosuccinimide, and copper catalysts. The reactions are typically carried out under controlled conditions to ensure safety and maximize yield .
Major Products
The major products formed from these reactions are trifluoromethyl-substituted aryl compounds, which are valuable in pharmaceutical and agrochemical applications .
類似化合物との比較
Similar Compounds
- Dimethyl(trifluoromethylthio)arsine
- Perchloromethyl mercaptan
- Thiophosgene
- Perfluoroisobutene
- Phosgene
Uniqueness
Bis(trifluoromethyl)disulfide is unique due to its ability to introduce the trifluoromethylthio group into various molecules, enhancing their lipophilicity, bioavailability, and metabolic stability. This makes it a valuable reagent in the synthesis of pharmaceuticals and agrochemicals .
特性
IUPAC Name |
trifluoro-(trifluoromethyldisulfanyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F6S2/c3-1(4,5)9-10-2(6,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMFFOXAQVRUAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)SSC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073172 | |
| Record name | Bis(trifluoromethyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372-64-5 | |
| Record name | Bis(trifluoromethyl) disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(trifluoromethyl)disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(trifluoromethyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4,5-Dihydroxy-3-(1-hydroxy-3-oxopent-1-enyl)-9,10-dioxoanthracen-2-yl]acetic acid](/img/structure/B1220108.png)






![benzyl N-[1-[(2-amino-2-methylpropanoyl)-[(2S)-2-aminopropanoyl]amino]-2-methyl-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B1220118.png)
![[(8R,9R,10R,12R)-4-formyl-6,9-dihydroxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-8-yl]methyl carbamate](/img/structure/B1220121.png)
![2-Propenamide,3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-N-hydroxy-N-methyl-, (2E)-](/img/structure/B1220123.png)



